molecular formula C6H11NO3 B8804810 2-Isoxazolidinecarboxylic acid, ethyl ester CAS No. 54020-55-2

2-Isoxazolidinecarboxylic acid, ethyl ester

Cat. No. B8804810
CAS RN: 54020-55-2
M. Wt: 145.16 g/mol
InChI Key: PGPQZSDFRTWCCZ-UHFFFAOYSA-N
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Description

2-Isoxazolidinecarboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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properties

CAS RN

54020-55-2

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 1,2-oxazolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-2-9-6(8)7-4-3-5-10-7/h2-5H2,1H3

InChI Key

PGPQZSDFRTWCCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Carbethoxyisooxazolidine Trimethylene dibromide (40.4 g; 0.4 mole) and an ethanolic solution (224 ml.) containing potassium hydroxide (22.4 g.; 0.4 mole) are boiled together on a steam bath for six hours. The ethanol is removed by distillation and the residue triturated with ether (3×100 ml.). The combined ether washes are dried over anhydrous magnesium sulfate, filtered and concentrated to give a liquid which is vacuum distilled to give N-carbethoxyisooxazolidine, b.p. 103° C./13 mm.
Name
N-Carbethoxyisooxazolidine Trimethylene dibromide
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of KOH (6.4 g, 0.11 mol) and hydroxyurethane (12 g, 0.11 mol) in ethanol (50 mL) was added 1,3-dibromopropane (5.8 mL, 0.057 mol). The resulting suspension was heated at reflux for 1 hour. After the mixture was cooled to room temperature, an additional portion of KOH (3.2 g, 0.055 mol) and of dibromopropane (2.9 mL, 0.028 mol) was added. The mixture was then refluxed for 1 hour, cooled to room temperature, and solvent was evaporated. The residue was suspended in boiling ether three times and filtered. The combined filtrates were dried over sodium sulfate, filtered, and evaporated. A portion of 3 g of the crude product was purified by flush column chromatography (EtOAC/Hexane, gradient elution), yielding 1.18 g of N-(ethoxycarbonyl)isoxazolidine. 1H NMR (CDCl3) δ 1.15 (t, 3H), 2.15 (q, 2H), 3.55 (t, 2H), 3.8 (t, 2H), 4.1 (q, 2H).
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two

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